LAS38096
Overview
Description
LAS38096 is a potent, selective, and efficacious antagonist of the A2B adenosine receptor. It has a Ki value of 17 nM, indicating its high affinity for this receptor . The compound is primarily used in scientific research to study the role of A2B adenosine receptors in various physiological and pathological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LAS38096 involves several steps. One of the key steps includes the reaction of 4-methylpyrimidine with ethyl 2-furoate in anhydrous tetrahydrofuran (THF) at 0°C. This reaction yields 1-(2-furyl)-2-pyrimidin-4-ylethanone, which is then further reacted with other reagents to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is typically synthesized in research laboratories under controlled conditions. The process involves precise temperature control, use of anhydrous solvents, and purification steps to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
LAS38096 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or THF.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of this compound.
Scientific Research Applications
LAS38096 is widely used in scientific research due to its selective antagonism of the A2B adenosine receptor. Some of its applications include:
Chemistry: Studying the binding affinity and selectivity of adenosine receptor antagonists.
Biology: Investigating the role of A2B adenosine receptors in cellular signaling pathways.
Medicine: Exploring potential therapeutic applications in conditions such as asthma, cancer, and cardiovascular diseases.
Industry: Developing new drugs targeting the A2B adenosine receptor.
Mechanism of Action
LAS38096 exerts its effects by selectively binding to and antagonizing the A2B adenosine receptor. This receptor is involved in various physiological processes, including inflammation, immune response, and cell proliferation. By blocking the receptor, this compound can modulate these processes, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
Taminadenant: Another A2B adenosine receptor antagonist with similar selectivity and potency.
Adenosine antagonist-1: Acts as an adenosine A3 receptor antagonist but has some overlap in its effects on A2B receptors.
Theophylline monohydrate: A natural alkaloid that also antagonizes adenosine receptors but with less selectivity.
Uniqueness
LAS38096 stands out due to its high selectivity and potency for the A2B adenosine receptor. Its Ki value of 17 nM is significantly lower than that of many other antagonists, indicating its strong binding affinity. This makes it particularly useful in research settings where precise modulation of the A2B receptor is required .
Properties
IUPAC Name |
4-(furan-2-yl)-N-pyridin-3-yl-5-pyrimidin-4-ylpyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O/c1-3-12(9-18-6-1)22-17-20-10-13(14-5-7-19-11-21-14)16(23-17)15-4-2-8-24-15/h1-11H,(H,20,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPIMMMBNUUYLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC=C(C(=N2)C3=CC=CO3)C4=NC=NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471104 | |
Record name | UNII-168SF9F04E | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851371-22-7 | |
Record name | LAS-38096 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851371227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | UNII-168SF9F04E | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LAS-38096 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/168SF9F04E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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